

Application Note: Recrystallization of 5-Bromo-7-chloro-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-7-chloro-1H-indazole

Cat. No.: B1287211

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of such intermediates is critical for the successful synthesis of target molecules, ensuring reproducible results and preventing the introduction of impurities into final active pharmaceutical ingredients. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of **5-Bromo-7-chloro-1H-indazole** using a binary solvent system, a common and scalable method for achieving high purity.

Physicochemical and Safety Data

Proper handling and knowledge of the compound's properties are essential for a safe and effective procedure.

Table 1: Physicochemical Properties of **5-Bromo-7-chloro-1H-indazole**

Property	Value	Reference
CAS Number	635712-44-6	[1][2]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1][2]
Molecular Weight	231.48 g/mol	[1][3]
Boiling Point	364.1°C at 760 mmHg	[1]
Appearance	Off-white to light yellow solid (typical)	Inferred from similar compounds[4][5]
Purity (Typical)	>98%	[1][2]

Safety and Handling Precautions

5-Bromo-7-chloro-1H-indazole and its structural analogs are classified as irritants.

Appropriate safety measures must be followed.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[5][6]
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[5]
 - Wash hands and any exposed skin thoroughly after handling.[5]
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
 - IF ON SKIN: Wash with plenty of soap and water.[5]
 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
- Incompatible Materials: Strong oxidizing agents, strong acids.[5]

Experimental Protocol: Binary Solvent Recrystallization

This protocol employs an ethanol/water binary solvent system. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is soluble (ethanol) and then induce crystallization by adding a miscible anti-solvent in which it is poorly soluble (water). This method is effective for moderately polar compounds like indazole derivatives.^{[7][8]}

Materials and Equipment

- Crude **5-Bromo-7-chloro-1H-indazole**
- Ethanol (Reagent grade)
- Deionized Water
- Erlenmeyer flasks (2)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Watch glass
- Fluted filter paper
- Powder funnel
- Büchner funnel and flask
- Vacuum source
- Spatula
- Drying oven or vacuum desiccator

Procedure

- Dissolution:
 - Place the crude **5-Bromo-7-chloro-1H-indazole** (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
 - Gently heat the mixture on a hot plate with constant stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent.
- Hot Filtration (Optional but Recommended):
 - If insoluble impurities are visible in the hot solution, perform a hot filtration.
 - Place a fluted filter paper into a powder funnel and set it on top of a second, pre-warmed Erlenmeyer flask.
 - Quickly pour the hot solution through the filter paper to remove the impurities. This step prevents premature crystallization.
- Inducing Crystallization:
 - Reheat the clear filtrate if necessary to ensure all compound is dissolved.
 - While the solution is hot and stirring, add deionized water dropwise using a Pasteur pipette.
 - Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
 - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
- Crystal Formation:
 - Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

- For maximum yield, the flask can be subsequently placed in an ice-water bath for 20-30 minutes to further decrease the solubility of the compound.
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities from the crystal surfaces.
 - Continue to draw air through the funnel for several minutes to partially dry the crystals.
- Drying:
 - Carefully transfer the filter cake to a pre-weighed watch glass.
 - Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator at room temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.



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Caption: Workflow for the purification of **5-Bromo-7-chloro-1H-indazole**.

Conclusion

This protocol provides a reliable and scalable method for the purification of **5-Bromo-7-chloro-1H-indazole**. The use of a binary ethanol/water solvent system is effective for obtaining a high-purity crystalline product, which is essential for its application in research and development.

The specific solvent ratios and volumes may require minor optimization depending on the impurity profile of the starting material.

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